2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Overview
Description
2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a thiazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole ring and the tetrahydrofuran moiety. Key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Introduction of the Tetrahydrofuran Moiety: This step involves the reaction of a suitable precursor with tetrahydrofuran under acidic or basic conditions to form the desired moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Thiazole Derivatives: Thiamine (vitamin B1) and benzothiazole are examples of compounds with a thiazole ring, known for their biological significance.
Uniqueness
What sets 2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. This combination allows for diverse interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-[acetyl(oxolan-2-ylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-12-18(19(26)23-15-6-5-14-7-8-21-17(14)10-15)28-20(22-12)24(13(2)25)11-16-4-3-9-27-16/h5-8,10,16,21H,3-4,9,11H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMZTKYDIZQXBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2CCCO2)C(=O)C)C(=O)NC3=CC4=C(C=C3)C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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